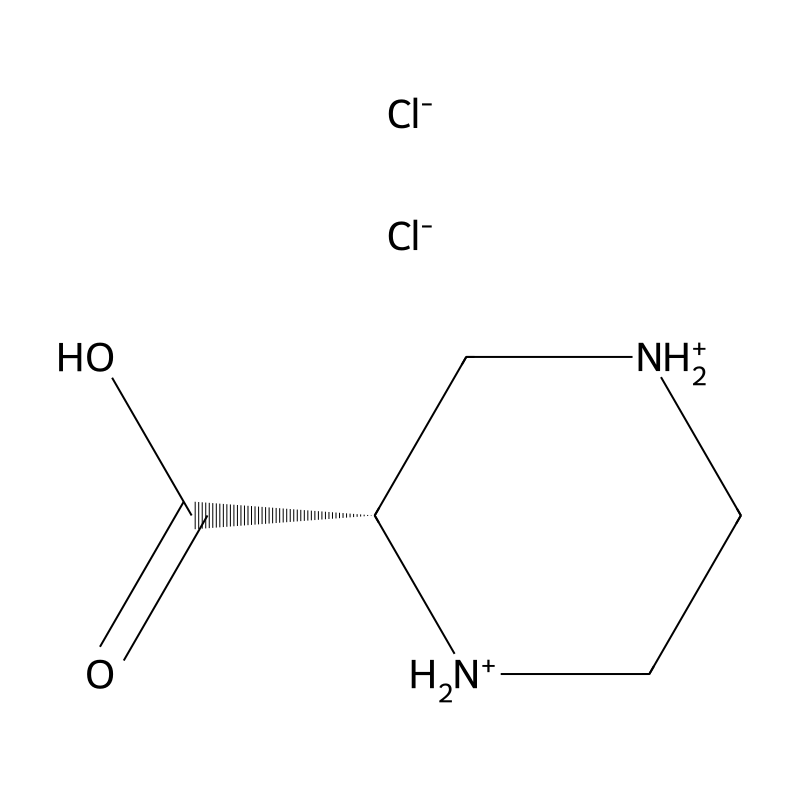(S)-Piperazine-2-carboxylic acid dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry:
- Drug Discovery and Development: (S)-Piperazine-2-carboxylic acid dihydrochloride serves as a building block for the synthesis of novel drug candidates. Its structure allows for the incorporation of various functional groups, leading to diverse molecules with potential therapeutic properties. Studies have explored its use in developing drugs for various conditions, including:
- Neurodegenerative diseases: Research suggests that this compound may be useful in developing drugs for Alzheimer's disease and Parkinson's disease. Source: Journal of Medicinal Chemistry, "Design, Synthesis, and Evaluation of Piperazine-Based AChE Inhibitors as Potential Anti-Alzheimer Agents": )
- Cancer: Studies have investigated the potential of (S)-Piperazine-2-carboxylic acid dihydrochloride derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives containing a piperazine moiety as potential anticancer agents":
Material Science:
- Organic Synthesis: This compound finds use as a chiral building block in the synthesis of various functional materials. Its chiral center allows for the creation of optically active materials, which exhibit unique properties compared to their non-chiral counterparts. Source: Chemical Reviews, "Chiral Piperazine Scaffolds in Medicinal Chemistry and Material Science":
- Polymers: (S)-Piperazine-2-carboxylic acid dihydrochloride can be incorporated into the design of polymers with specific functionalities. These polymers can find applications in various fields, including:
- Drug delivery: Polymers containing this compound can be used to develop drug delivery systems with controlled release properties. Source: International Journal of Pharmaceutics, "Polymeric micelles for oral drug delivery":
- Sensors: Polymers incorporating this molecule can be used to develop sensors for various chemical and biological analytes. Source: Chemical Communications, "Functionalized porous organic polymers for chemodosimetry":
(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral compound with the molecular formula C₅H₁₂Cl₂N₂O₂ and a molecular weight of 203.07 g/mol. This compound is characterized by its two hydrochloride groups, which enhance its solubility in aqueous solutions. The melting point is approximately 280 °C (decomposes) . It is primarily used in pharmaceutical applications due to its structural similarity to amino acids and its potential role as a building block in drug synthesis.
(S)-Piperazine-2-carboxylic acid dihydrochloride can undergo various chemical transformations:
- Acylation Reactions: The compound can be acylated to form derivatives that may exhibit enhanced biological activity. For instance, N-acyl derivatives can be synthesized using acyl chlorides or anhydrides in the presence of base .
- Cyclization: The N-acyl derivatives can further undergo cyclization reactions, leading to the formation of piperazinecarboxylic anhydrides .
- Biocatalysis: Recent studies have shown that biocatalysts, such as aminopeptidases from fungi, can be employed for the chiral resolution of racemic mixtures of piperazine-2-carboxamide into (S)-piperazine-2-carboxylic acid dihydrochloride, demonstrating its utility in green chemistry .
(S)-Piperazine-2-carboxylic acid dihydrochloride exhibits various biological activities:
- Antimicrobial Properties: Some derivatives of piperazine compounds have shown antimicrobial effects against a range of pathogens, indicating potential applications in treating infections .
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in drug design targeting specific biochemical pathways .
- Irritation Potential: Safety data indicate that it can cause skin and eye irritation, necessitating careful handling .
Several methods for synthesizing (S)-piperazine-2-carboxylic acid dihydrochloride have been reported:
- Chemical Synthesis: Traditional methods involve the reaction of piperazine with appropriate carboxylic acids under acidic or basic conditions to yield the desired product .
- Biocatalytic Methods: Utilizing enzymes from organisms such as Klebsiella terrigena for the enzymatic resolution of racemic mixtures has been demonstrated to produce (S)-piperazine-2-carboxylic acid dihydrochloride with high enantiomeric purity (up to 99.4%) .
- Solvent-Assisted Processes: The use of solvents like dichloromethane in conjunction with alkaline solutions has been reported to facilitate reactions at controlled temperatures, enhancing yields .
(S)-Piperazine-2-carboxylic acid dihydrochloride finds applications in various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
- Research and Development: It is used in biochemical research for studying enzyme interactions and developing new therapeutic agents.
Interaction studies involving (S)-piperazine-2-carboxylic acid dihydrochloride focus on its binding affinities with various biological targets:
- Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic applications.
- Metabolic Pathways: Studies examining how this compound is metabolized within biological systems may reveal its pharmacokinetic properties and influence on drug design.
Several compounds share structural similarities with (S)-piperazine-2-carboxylic acid dihydrochloride, including:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Piperazine-1-carboxylic acid | Contains piperazine | Lacks chirality; used mainly as a building block |
| 2-Piperidinecarboxylic acid | Contains piperidine | Different nitrogen ring structure |
| 1-(4-Methylpiperazin-1-yl)ethanone | Contains piperazine | Exhibits different biological activities |
(S)-Piperazine-2-carboxylic acid dihydrochloride is unique due to its specific chiral configuration, which may impart distinct biological activities not observed in its non-chiral counterparts or other similar compounds. Its dual hydrochloride form also enhances solubility and stability compared to other derivatives.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








